1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene
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Overview
Description
1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a chloro group, a propoxy linkage, and two methoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethoxyphenol with 1-chloro-3-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with 4-methylphenol under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of cyclohexane derivatives and other reduced products.
Scientific Research Applications
1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-ethylbenzene
- 1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methoxybenzene
- 1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-nitrobenzene
Uniqueness
1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-13-8-9-14(19)17(12-13)22-10-5-11-23-18-15(20-2)6-4-7-16(18)21-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAILIAKADNVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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